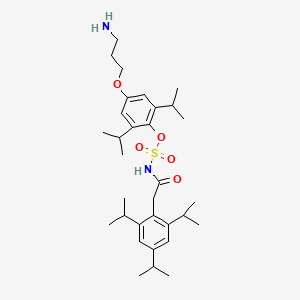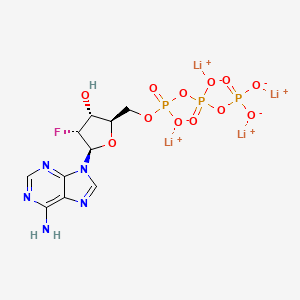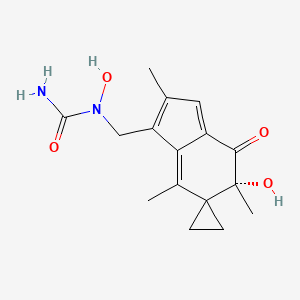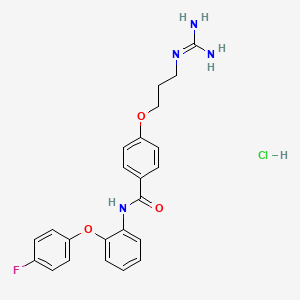![molecular formula C43H83NO8S B11930293 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate](/img/structure/B11930293.png)
2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dioleoyl-3-trimethylammonium propane is a cationic lipid commonly used in the field of molecular biology and biochemistry. It is known for its ability to form liposomes, which are spherical vesicles that can encapsulate nucleic acids and other molecules. This property makes it a valuable tool for gene delivery and transfection studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dioleoyl-3-trimethylammonium propane is synthesized through the di-esterification of 2,3-epoxypropyltrimethylammonium chloride with oleic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 1,2-Dioleoyl-3-trimethylammonium propane involves large-scale esterification processes. The raw materials, including 2,3-epoxypropyltrimethylammonium chloride and oleic acid, are mixed in reactors equipped with temperature and pressure control systems. The product is then purified through distillation and filtration to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dioleoyl-3-trimethylammonium propane primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions due to the presence of the quaternary ammonium group .
Common Reagents and Conditions
Esterification: Oleic acid, 2,3-epoxypropyltrimethylammonium chloride, catalyst (e.g., sulfuric acid), temperature control.
Hydrolysis: Water, acidic or basic conditions, temperature control.
Substitution: Nucleophiles such as hydroxide ions, temperature control.
Major Products Formed
Esterification: 1,2-Dioleoyl-3-trimethylammonium propane.
Hydrolysis: Oleic acid, 2,3-epoxypropyltrimethylammonium chloride.
Substitution: Various substituted ammonium compounds.
Applications De Recherche Scientifique
1,2-Dioleoyl-3-trimethylammonium propane has a wide range of applications in scientific research:
Mécanisme D'action
1,2-Dioleoyl-3-trimethylammonium propane exerts its effects through the formation of cationic liposomes. These liposomes can encapsulate negatively charged molecules such as DNA and RNA. When introduced into a biological system, the liposomes fuse with the cell membrane, releasing their payload into the cell. The quaternary ammonium group in 1,2-Dioleoyl-3-trimethylammonium propane interacts with the negatively charged cell membrane, facilitating the fusion process .
Comparaison Avec Des Composés Similaires
1,2-Dioleoyl-3-trimethylammonium propane is often compared with other cationic lipids such as N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and 1,2-dioleoyl-3-trimethylammonium propane (DOTAP). While all these compounds are used for gene delivery and transfection, 1,2-Dioleoyl-3-trimethylammonium propane is unique due to its higher efficiency in forming stable liposomes and its ability to trigger immune responses .
Similar Compounds
- N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA)
- 1,2-dioleoyl-3-trimethylammonium propane (DOTAP)
Propriétés
Formule moléculaire |
C43H83NO8S |
|---|---|
Poids moléculaire |
774.2 g/mol |
Nom IUPAC |
2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C42H80NO4.CH4O4S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5-6(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20+,23-21+; |
Clé InChI |
RSMRWWHFJMENJH-AFLLVNNISA-M |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC.COS(=O)(=O)[O-] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)


![potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11930230.png)









![3-[(1R)-3,3-dimethyl-1-phenyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride](/img/structure/B11930289.png)
